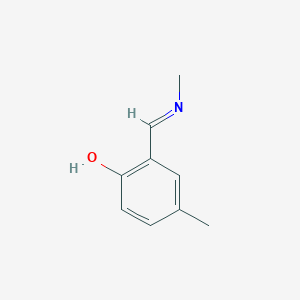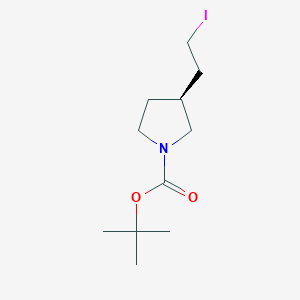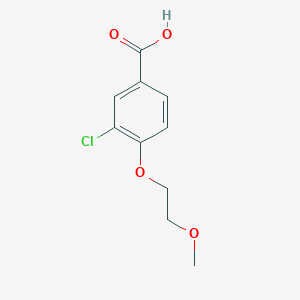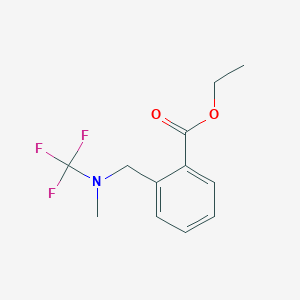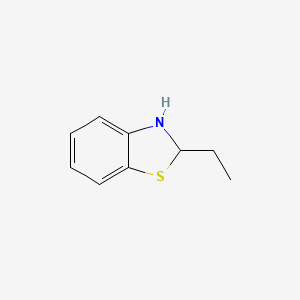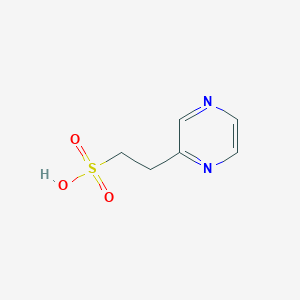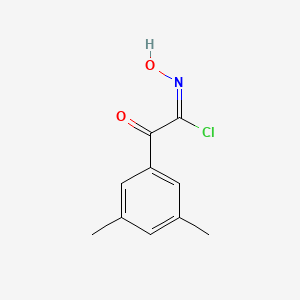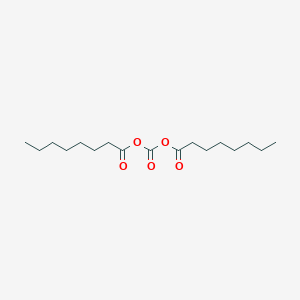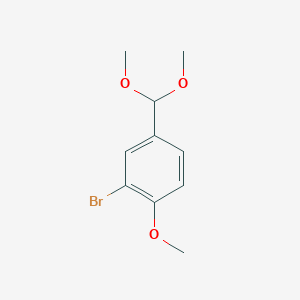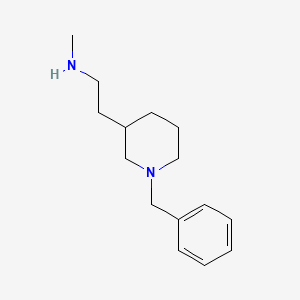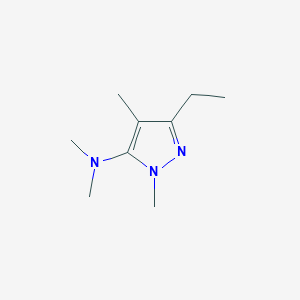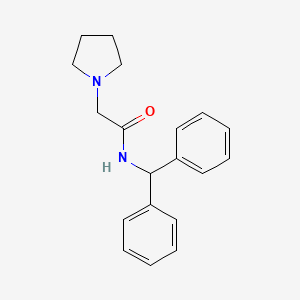
N-(Diphenylmethyl)-1-pyrrolidineacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Diphenylmethyl)-1-pyrrolidineacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethyl group attached to a pyrrolidine ring, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)-1-pyrrolidineacetamide typically involves the reaction of diphenylmethylamine with 1-pyrrolidineacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the yield and purity of the product while reducing the reaction time and waste generation.
化学反应分析
Types of Reactions
N-(Diphenylmethyl)-1-pyrrolidineacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N-(Diphenylmethyl)-1-pyrrolidineacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(Diphenylmethyl)-1-pyrrolidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can provide structural rigidity. The acetamide group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(Diphenylmethyl)-1-phenylethan-1-imine
- N-(Diphenylmethyl)-1-pyrrolidinecarboxamide
- N-(Diphenylmethyl)-1-pyrrolidineethanamine
Uniqueness
N-(Diphenylmethyl)-1-pyrrolidineacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenylmethyl group enhances its lipophilicity, while the pyrrolidine ring provides a rigid structure that can influence its binding interactions. The acetamide group allows for hydrogen bonding, which can be crucial for its activity in biological systems. These features make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
37390-27-5 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC 名称 |
N-benzhydryl-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C19H22N2O/c22-18(15-21-13-7-8-14-21)20-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,19H,7-8,13-15H2,(H,20,22) |
InChI 键 |
PZUGUHSUBUNLKU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


